N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
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Overview
Description
N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C19H26N2O4 It is known for its unique structure, which includes an oxazole ring and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethylpentyl Group: The ethylpentyl group can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Dimethoxybenzamide Moiety: The dimethoxybenzamide group can be synthesized by reacting 2,6-dimethoxybenzoic acid with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethylpentan-3-ol: A tertiary alcohol with similar structural features.
3-Ethylpentane: An alkane with an ethyl group at position 3.
3-Ethyl-2-pentene: An olefin formed by the dehydration of 3-ethylpentan-3-ol.
Uniqueness
N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide is unique due to its combination of an oxazole ring and a dimethoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
82558-64-3 |
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Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(3-ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C19H26N2O4/c1-6-19(7-2,8-3)15-12-16(25-21-15)20-18(22)17-13(23-4)10-9-11-14(17)24-5/h9-12H,6-8H2,1-5H3,(H,20,22) |
InChI Key |
HCUVBYDMJXHMTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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